2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyethyl, methoxypyridinyl, and dihydroisoquinoline carboxamide groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the methoxyethyl group: This step involves the alkylation of the dihydroisoquinoline core using a suitable alkylating agent such as methoxyethyl chloride.
Attachment of the methoxypyridinyl group: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of methoxypyridine reacts with a halogenated intermediate.
Formation of the carboxamide group: The final step involves the amidation of the carboxylic acid intermediate with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: shares similarities with other dihydroisoquinoline derivatives and methoxypyridinyl compounds.
2-methoxypyridine-3-boronic acid: Another compound with a methoxypyridinyl group, used in organic synthesis and medicinal chemistry.
2-tert-butyl-4-methoxyphenol: A compound with a methoxy group, used as an antioxidant in various applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-25-10-9-22-12-16(14-5-3-4-6-15(14)19(22)24)18(23)21-13-7-8-17(26-2)20-11-13/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
GJHUCZAJWHTHCO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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